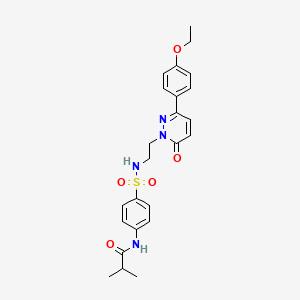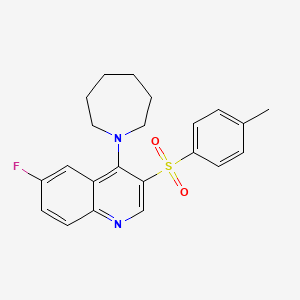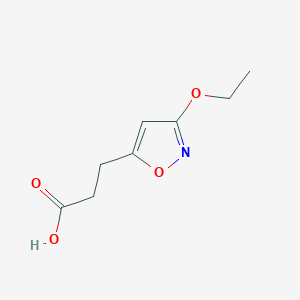![molecular formula C24H28N2O5 B2411012 3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-73-2](/img/structure/B2411012.png)
3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound with a distinct chemical structure. This compound has garnered significant interest in various fields due to its unique chemical properties and potential applications. It features a benzamide group, multiple ethoxy groups, and a pyrroloquinoline moiety, making it a multifaceted molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multiple steps:
Formation of Pyrroloquinoline: : This step often involves the cyclization of a suitable precursor under conditions that promote the formation of the pyrroloquinoline ring system.
Amide Formation: : The final step involves coupling the pyrroloquinoline derivative with a benzoyl chloride derivative to form the benzamide linkage.
Industrial Production Methods
In an industrial setting, large-scale synthesis of this compound would require optimization of each step to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: : Precise control of temperature, pressure, and pH.
Purification Processes: : Techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide undergoes several types of chemical reactions:
Oxidation: : This reaction involves the conversion of the compound into more oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can convert the carbonyl group into alcohols, typically using agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : This involves replacing one of the functional groups in the molecule with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminium hydride, and hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles such as amines or alkyl halides.
Major Products
The products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3,4,5-Triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe or a modulator of biological pathways.
Medicine: : Explored for therapeutic potential due to its unique structural features.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : May interact with enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: : Involvement in signaling pathways, metabolic processes, or gene regulation.
Comparison with Similar Compounds
Compared to other similar compounds, 3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is unique due to its specific structural features:
Unique Structural Features: : The combination of ethoxy groups and the pyrroloquinoline moiety is distinctive.
Similar Compounds: : Other benzamide derivatives, pyrroloquinoline analogs, and ethoxy-substituted aromatic compounds.
Conclusion
This compound is a compound of considerable interest due to its complex structure and versatile applications in various scientific fields
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-4-29-19-12-17(13-20(30-5-2)23(19)31-6-3)24(28)25-18-10-15-8-7-9-26-21(27)14-16(11-18)22(15)26/h10-13H,4-9,14H2,1-3H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWWIYSHBUAJQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5-{[(5E)-3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzene-1-sulfonamide](/img/structure/B2410929.png)
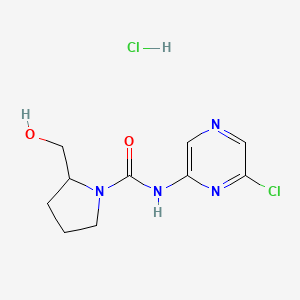
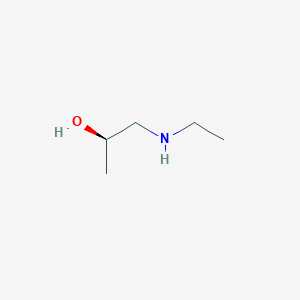

![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
![Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2410938.png)
![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)
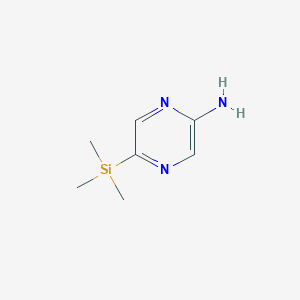
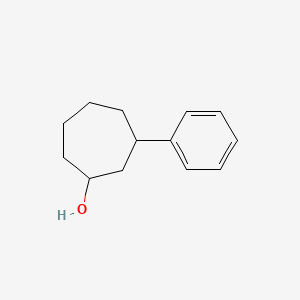
![8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)
